molecular formula C18H22O6 B125067 1-Cyclopropan-Mycophenolsäure CAS No. 125198-40-5

1-Cyclopropan-Mycophenolsäure

Katalognummer: B125067
CAS-Nummer: 125198-40-5
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: QVUZLDOXUBRWHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropane Mycophenolic Acid is a derivative of mycophenolic acid, a potent immunosuppressive agent. This compound is notable for its role as an inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

1-Cyclopropane Mycophenolic Acid (1-CPMA) primarily targets the de novo purine biosynthesis pathway . This pathway is crucial for the production of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other cellular functions .

Mode of Action

1-CPMA acts as a potent immunosuppressant agent by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a critical role in the de novo purine biosynthesis pathway. By inhibiting IMPDH, 1-CPMA disrupts the production of guanine nucleotides, thereby suppressing the proliferation of lymphocytes and other immune cells .

Biochemical Pathways

The inhibition of IMPDH by 1-CPMA affects the de novo purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for the proliferation of immune cells. As a result, the immune response is suppressed, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases .

Pharmacokinetics

The pharmacokinetics of 1-CPMA involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of 1-CPMA occurs in the liver, and it is primarily excreted in the urine . Factors such as renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs can significantly influence the pharmacokinetics of 1-CPMA .

Result of Action

The primary result of 1-CPMA’s action is the suppression of the immune response . By inhibiting the de novo purine biosynthesis pathway, 1-CPMA reduces the proliferation of immune cells, thereby preventing organ transplant rejection and treating autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-CPMA. For instance, heat stress can affect the efficacy of 1-CPMA . Additionally, the presence of other medications can interact with 1-CPMA, potentially altering its pharmacokinetics and overall effectiveness .

Biochemische Analyse

Biochemical Properties

1-Cyclopropane Mycophenolic Acid, like MPA, is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an important rate-limiting enzyme involved in purine synthesis . This inhibition reduces the proliferation of T and B lymphocytes and diminishes the production of antibodies .

Cellular Effects

1-Cyclopropane Mycophenolic Acid impacts cellular function by inhibiting lymphocyte proliferation, which is crucial in immune responses . It also influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are profound, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Cyclopropane Mycophenolic Acid involves its binding to the IMPDH enzyme, inhibiting its activity . This inhibition disrupts the de novo synthesis of guanosine nucleotides, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Cyclopropane Mycophenolic Acid has shown to cause a transient decrease in the levels of ATP, followed by the activation of AMPK aimed at restoring the intracellular ATP pool . This indicates that the compound can impact cellular function over time, affecting metabolic processes and energy production .

Dosage Effects in Animal Models

While specific studies on 1-Cyclopropane Mycophenolic Acid’s dosage effects in animal models are limited, research on MPA suggests that its effects can vary with different dosages . High doses could potentially lead to adverse effects, emphasizing the need for careful dosage management .

Metabolic Pathways

1-Cyclopropane Mycophenolic Acid is involved in the purine synthesis pathway, where it inhibits the IMPDH enzyme . This could affect metabolic flux or metabolite levels, disrupting the balance of nucleotides in the cell .

Transport and Distribution

The transport and distribution of 1-Cyclopropane Mycophenolic Acid within cells and tissues are likely to be similar to that of MPA. MPA is known to bind 97–99% to serum albumin in patients with normal renal and liver function . It is metabolised in the liver, gastrointestinal tract, and kidney by uridine diphosphate glucuronosyltransferases (UGTs) .

Subcellular Localization

The subcellular localization of 1-Cyclopropane Mycophenolic Acid is not explicitly documented in the literature. Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with the IMPDH enzyme involved in purine synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropane Mycophenolic Acid typically involves the cyclopropanation of mycophenolic acid derivatives. One common method is the reaction of alkenes with carbenes or carbenoids, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction conditions often require a controlled environment to ensure the stability of the highly reactive intermediates.

Industrial Production Methods: Industrial production of 1-Cyclopropane Mycophenolic Acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain the necessary conditions for cyclopropanation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopropane Mycophenolic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Cyclopropane Mycophenolic Acid is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

1-Cyclopropane Mycophenolic Acid (CP-MPA) is a derivative of mycophenolic acid, known for its immunosuppressive properties. This compound has garnered attention in pharmacological research due to its potential applications in organ transplantation and autoimmune diseases. This article reviews the biological activity of CP-MPA, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

1-Cyclopropane Mycophenolic Acid has the following chemical formula: C18_{18}H22_{22}O6_6. The cyclopropane moiety is believed to influence the compound's biological activity compared to its parent compound, mycophenolic acid.

CP-MPA functions primarily as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) , a key enzyme in the de novo synthesis pathway of purine nucleotides. By inhibiting IMPDH, CP-MPA selectively targets lymphocytes (T and B cells), which are critically dependent on this pathway for proliferation:

  • Inhibition of Lymphocyte Proliferation : CP-MPA disrupts the cell cycle at the G1/S phase, leading to reduced DNA synthesis in lymphocytes .
  • Cytokine Suppression : The compound also limits cytokine production by reducing the number of cytokine-secreting cells, which is essential for immune response modulation .

Pharmacokinetics

The pharmacokinetic profile of CP-MPA has been studied in various contexts:

  • Absorption : Following oral administration, CP-MPA exhibits a linear and dose-proportional pharmacokinetic profile. The drug is designed to be absorbed in the intestine, avoiding degradation in acidic gastric conditions .
  • Volume of Distribution : At steady state, the volume of distribution is approximately 54 L, indicating extensive tissue distribution .
  • Protein Binding : CP-MPA shows significant protein binding, which affects its bioavailability and therapeutic efficacy.

Biological Activity

The biological activity of CP-MPA has been evaluated through various studies:

Table 1: Summary of Biological Activities

Activity TypeDescription
ImmunosuppressionInhibits lymphocyte proliferation and cytokine production.
AntiproliferativeShows cytostatic effects on T- and B-cells through IMPDH inhibition.
Anti-inflammatoryReduces inflammatory responses by modulating immune cell activity.
Potential TherapeuticInvestigated for use in preventing organ transplant rejection and treating autoimmune disorders.

Case Studies

Several case studies have highlighted the efficacy and safety profile of CP-MPA:

  • Kidney Transplantation : In a clinical trial involving renal transplant patients, CP-MPA was shown to significantly reduce acute rejection rates compared to standard therapies .
  • Autoimmune Diseases : Research indicates that CP-MPA may be beneficial in managing conditions like lupus nephritis due to its immunosuppressive effects .

Eigenschaften

IUPAC Name

3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUZLDOXUBRWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.